molecular formula C8H12ClN3O2 B2845340 Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate CAS No. 1823462-45-8

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B2845340
CAS No.: 1823462-45-8
M. Wt: 217.65
InChI Key: YLBCYSQZLLUZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-chloro-1H-1,2,4-triazole with ethyl 2-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal and anticancer drugs.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to antimicrobial or antifungal effects. Additionally, the compound may interfere with cellular pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.

    Flupoxam: An herbicide with a triazole moiety.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(3-chloro-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBCYSQZLLUZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.